molecular formula C9H11N5O3 B081074 D-Threo-biopterin*

D-Threo-biopterin*

Cat. No.: B081074
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-CVYQJGLWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Threo-biopterin typically involves the reduction of dihydrobiopterin or the chemical modification of biopterin derivatives. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation to convert dihydrobiopterin to D-Threo-biopterin .

Industrial Production Methods: Industrial production of D-Threo-biopterin may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: D-Threo-biopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form biopterin or reduced to form tetrahydrobiopterin .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-CVYQJGLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The resultant phenylhydrazone compound is reacted with an acetylating agent in pyridine to obtain a triacetylated compound, which is then condensed and cyclized with 6-hydroxy-2,4,5-triaminopyrimidine (TAU) in the coexistence of sodium acetate to obtain a biopterin derivative. After oxidized with iodine or other oxidizing agent, the biopterin derivative is subjected to deacetylation (hydrolysis) to produce L-biopterin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Threo-biopterin*
Reactant of Route 2
D-Threo-biopterin*
Reactant of Route 3
D-Threo-biopterin*
Reactant of Route 4
D-Threo-biopterin*
Reactant of Route 5
D-Threo-biopterin*
Reactant of Route 6
D-Threo-biopterin*
Customer
Q & A

Q1: What is the significance of D-threo-biopterin in the biosynthesis of limipterin?

A1: D-threo-biopterin serves as a substrate analogue for limipterin synthase, the enzyme responsible for the final step in limipterin biosynthesis []. While the natural substrate for this enzyme is tetrahydrobiopterin (H4-biopterin), limipterin synthase can also utilize D-threo-biopterin to produce D-tepidopterin []. This finding highlights the enzyme's substrate flexibility and provides insights into the structural requirements for substrate binding and catalysis.

Q2: What is the structure of D-tepidopterin, the product formed when D-threo-biopterin is used as a substrate by limipterin synthase?

A2: D-tepidopterin is a pterin glycoside structurally similar to limipterin. Its structure is described as [1-O-(D-threo-biopterin-2'-yl)- β-N-acetylglucosamine], indicating that it consists of a D-threo-biopterin molecule linked to a β-N-acetylglucosamine moiety via an oxygen atom at the 1' position of the biopterin ring [].

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